molecular formula C16H16N2O3 B12641098 Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]- CAS No. 919114-07-1

Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]-

Cat. No.: B12641098
CAS No.: 919114-07-1
M. Wt: 284.31 g/mol
InChI Key: FTYTVPUQZBBYPM-AWEZNQCLSA-N
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Description

Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]- is a complex organic compound with significant potential in various scientific fields. This compound features a phenol group, a nitrophenyl group, and a butenylamine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]- typically involves the reaction of 4-nitrophenyl derivatives with butenylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]- undergoes several types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The phenol group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are commonly used.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]- involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in electron transfer reactions. The butenylamine moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 4-nitrophenyl: Similar structure but lacks the butenylamine moiety.

    Phenol, 2-amino-4-nitrophenyl: Contains an amino group instead of the butenylamine moiety.

    Phenol, 2-[[(1S)-1-(4-nitrophenyl)-2-buten-1-yl]amino]-: Similar structure but with a different position of the double bond.

Uniqueness

Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]- is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

919114-07-1

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

2-[[(1S)-1-(4-nitrophenyl)but-3-enyl]amino]phenol

InChI

InChI=1S/C16H16N2O3/c1-2-5-14(17-15-6-3-4-7-16(15)19)12-8-10-13(11-9-12)18(20)21/h2-4,6-11,14,17,19H,1,5H2/t14-/m0/s1

InChI Key

FTYTVPUQZBBYPM-AWEZNQCLSA-N

Isomeric SMILES

C=CC[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])NC2=CC=CC=C2O

Canonical SMILES

C=CCC(C1=CC=C(C=C1)[N+](=O)[O-])NC2=CC=CC=C2O

Origin of Product

United States

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